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Abstract
Amiselimod Hydrochloride (MT-1303) is a next-generation, orally administered, selective

sphingosine-1-phosphate 1 (S1P1) receptor modulator developed for the treatment of

autoimmune diseases.[1][2] As a prodrug, Amiselimod undergoes metabolic activation to form

its pharmacologically active metabolite, Amiselimod phosphate ((S)-amiselimod phosphate or

MT-1303-P).[3] This active metabolite is a potent agonist of the S1P1 receptor, leading to the

sequestration of lymphocytes in secondary lymphoid organs and thereby preventing their

infiltration into sites of inflammation.[1][4] This technical guide provides an in-depth overview of

the formation of Amiselimod's active metabolite, its pharmacokinetic profile, and the

experimental methodologies used to characterize these processes.

Metabolic Activation of Amiselimod
Amiselimod is converted to its active phosphate metabolite in vivo.[3] This bioactivation is a

critical step for its therapeutic efficacy.

Reaction: Phosphorylation

Enzymes: The conversion of Amiselimod to Amiselimod-P is catalyzed by sphingosine

kinases (SPHKs).[3]
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Metabolite: The active metabolite is (S)-amiselimod phosphate (amiselimod-P).[3]

This phosphorylation process is analogous to that of fingolimod, another S1P receptor

modulator.[3] However, studies have shown that the conversion of Amiselimod to its active form

is slower than that of fingolimod.[3]
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Caption: Metabolic activation of Amiselimod.

Pharmacokinetics of Amiselimod and its Active
Metabolite
The pharmacokinetic profiles of both Amiselimod and its active metabolite, Amiselimod-P, have

been characterized in healthy human subjects. Both compounds exhibit a long elimination half-

life.[3][5]

Table 1: Pharmacokinetic Parameters in Healthy
Subjects
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Parameter Amiselimod Amiselimod-P Reference(s)

Tmax (median) 11-12 hours 10 hours [5][6]

Half-life (t½) 386-451 hours 376-404 hours [3][7]

Plasma Abundance -

Most abundant

metabolite (42.6% of

total radioactivity

AUC)

[7][8]

Data compiled from single and multiple-dose studies.

Excretion and Further Metabolism
A mass balance study using radiolabeled [14C]-MT-1303 has elucidated the excretion

pathways of Amiselimod and its metabolites.[7][9]

Primary Excretion Routes: The majority of the administered dose is excreted in the feces,

with a smaller portion eliminated in the urine.[7][10]

Fecal Excretion: The parent drug, Amiselimod, is the major component found in feces.[7][8]

Urinary Excretion: The primary component in urine is a metabolite designated as HU4.[7][8]

The excretion of both Amiselimod and Amiselimod-P via the kidneys is low.[3][7]

Table 2: Excretion of Radioactivity after a Single Oral
Dose of [14C]-MT-1303

Excretion Route
Cumulative Excretion (%
of Administered
Radioactivity)

Reference(s)

Urine 35.32% [7][9]

Feces 55.84% [7][9]

Total Recovery 91.16% (by Day 57) [7][10]
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Experimental Protocols
Human Mass Balance Study
This study aimed to determine the absorption, metabolism, and excretion of Amiselimod.[7]

Study Design: A single oral dose of 0.4 mg of [14C]-MT-1303 was administered to healthy

male subjects.[7][8]

Sample Collection: Plasma, urine, and feces were collected over a period of 57 days.[7]

Analysis: Radioactivity in the collected samples was measured to determine the routes and

rates of excretion. Metabolite profiling was conducted to identify the major metabolites in

plasma, urine, and feces.[9]

Protocol

Administer Single Oral Dose
(0.4 mg [14C]-MT-1303)

Collect Plasma, Urine, and Feces
(over 57 days)

Subjects

Measure Radioactivity
Metabolite Profiling

Samples
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Caption: Mass balance study workflow.

In Vitro Phosphorylation Assay
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This experiment compared the rate of conversion of Amiselimod to its active metabolite with

that of fingolimod.[3]

Cell Lines: Human embryonic kidney (HEK293) cells and primary human cardiac myocytes

(HCMs) were used.[3]

Procedure: Amiselimod or fingolimod was added to the cell cultures. The concentration of the

respective phosphorylated active metabolites in the cell supernatants was measured over

time (e.g., at 3, 6, and 12 hours).[3]

Findings: The conversion of Amiselimod to Amiselimod-P was found to be slower than the

conversion of fingolimod to its active phosphate form.[3]

Pharmacokinetic/Pharmacodynamic (PK/PD) Study in
Healthy Subjects
This Phase 1 study evaluated the safety, tolerability, and PK/PD profiles of Amiselimod and

Amiselimod-P.[5][11]

Study Design: A randomized, double-blind, multiple-dose, placebo-controlled, parallel-group

study with a nested crossover design was conducted in healthy adults.[5][6]

Dosing Regimen: An upward titration of oral Amiselimod doses (ranging from 0.4 to 1.6 mg

once daily) was administered over a 28-day period to achieve steady-state concentrations.[5]

[11]

PK/PD Parameters: Plasma concentrations of Amiselimod and Amiselimod-P were measured

to determine pharmacokinetic parameters (Cmax, Tmax, AUC). The pharmacodynamic effect

was assessed by monitoring changes in absolute lymphocyte counts (ALCs).[5][6]

S1P1 Receptor Signaling and Mechanism of Action
The active metabolite, Amiselimod-P, acts as a potent and selective agonist at the S1P1

receptor on lymphocytes.[1][4]

Receptor Binding: Amiselimod-P binds to S1P1 receptors.[1]
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Receptor Internalization: This binding leads to the internalization and degradation of the

S1P1 receptor.[1]

Lymphocyte Sequestration: The loss of S1P1 receptors on the lymphocyte surface prevents

them from responding to the S1P gradient that guides their egress from secondary lymphoid

organs (lymph nodes and spleen).[1]

Therapeutic Effect: The resulting sequestration of lymphocytes in these organs leads to a

reduction in circulating lymphocytes and, consequently, a decrease in the infiltration of

pathogenic lymphocytes into inflamed tissues.[4]
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Caption: Amiselimod-P signaling pathway.

Conclusion
Amiselimod Hydrochloride is a prodrug that is metabolically activated via phosphorylation by

sphingosine kinases to its active metabolite, Amiselimod phosphate. This active form is a
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potent S1P1 receptor agonist that modulates lymphocyte trafficking, which is central to its

therapeutic effect in autoimmune diseases. The pharmacokinetic profile is characterized by a

slow conversion to the active metabolite and a long elimination half-life for both the parent drug

and its active form. Understanding the metabolic activation and pharmacokinetic properties of

Amiselimod is crucial for its continued development and clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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